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molecular formula C10H12N2O B7855669 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Cat. No. B7855669
M. Wt: 176.21 g/mol
InChI Key: MZLRFUCMBQWLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521422

Procedure details

A mixture of 0.02 mole of 3-acetylpyridine and 0.022 mole of tris(dimethylamino)methane in benzene was refluxed for 5 hours, giving 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH3:10][N:11]([CH:13](N(C)C)N(C)C)[CH3:12]>C1C=CC=CC=1>[CH3:10][N:11]([CH3:13])[CH:12]=[CH:2][C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
0.022 mol
Type
reactant
Smiles
CN(C)C(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04521422

Procedure details

A mixture of 0.02 mole of 3-acetylpyridine and 0.022 mole of tris(dimethylamino)methane in benzene was refluxed for 5 hours, giving 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH3:10][N:11]([CH:13](N(C)C)N(C)C)[CH3:12]>C1C=CC=CC=1>[CH3:10][N:11]([CH3:13])[CH:12]=[CH:2][C:1]([C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
0.022 mol
Type
reactant
Smiles
CN(C)C(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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